4-chloro-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide
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Overview
Description
4-chloro-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzenesulfonamide group, a naphtho[2,1-d][1,3]oxathiol moiety, and a chlorine atom, making it an intriguing subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with 2-oxonaphtho[2,1-d][1,3]oxathiol-5-amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
4-chloro-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-chloro-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide exerts its effects involves interactions with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. For example, its anticancer activity is associated with the induction of apoptosis through caspase activation .
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)benzenesulfonamide derivatives: These compounds share a similar core structure but differ in functional groups attached to the benzenesulfonamide or naphtho[2,1-d][1,3]oxathiol moieties.
Benzenesulfonamide derivatives: Compounds with variations in the sulfonamide group or additional substituents on the benzene ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-chloro-N-(2-oxobenzo[g][1,3]benzoxathiol-5-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClNO4S2/c18-10-5-7-11(8-6-10)25(21,22)19-14-9-15-16(23-17(20)24-15)13-4-2-1-3-12(13)14/h1-9,19H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZQDSCTVLSZXSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=C2OC(=O)S3)NS(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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